(2E)-N-benzyl-3-(2-chlorophenyl)-2-[(4-nitrophenyl)formamido]prop-2-enamide

ALDH3A1 inhibition covalent inhibitor chemosensitization

(2E)-N-benzyl-3-(2-chlorophenyl)-2-[(4-nitrophenyl)formamido]prop-2-enamide is a synthetic α,β-didehydrophenylalanine derivative featuring a 4-nitrobenzoyl cap and a benzylamide C-terminus. It belongs to the broader class of dehydroamino acid amides, known for their conformationally restricted backbones that stabilize specific secondary structures in peptide mimetics, and has been investigated pre-clinically as a covalent inhibitor of aldehyde dehydrogenase 3A1 (ALDH3A1).

Molecular Formula C23H18ClN3O4
Molecular Weight 435.9 g/mol
CAS No. 297146-17-9
Cat. No. B6496687
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2E)-N-benzyl-3-(2-chlorophenyl)-2-[(4-nitrophenyl)formamido]prop-2-enamide
CAS297146-17-9
Molecular FormulaC23H18ClN3O4
Molecular Weight435.9 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CNC(=O)C(=CC2=CC=CC=C2Cl)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
InChIInChI=1S/C23H18ClN3O4/c24-20-9-5-4-8-18(20)14-21(23(29)25-15-16-6-2-1-3-7-16)26-22(28)17-10-12-19(13-11-17)27(30)31/h1-14H,15H2,(H,25,29)(H,26,28)/b21-14+
InChIKeyHNYMJXMGDBFHOQ-KGENOOAVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2E)-N-benzyl-3-(2-chlorophenyl)-2-[(4-nitrophenyl)formamido]prop-2-enamide (CAS 297146-17-9): Core Chemical Identity and Compound Class Benchmarks


(2E)-N-benzyl-3-(2-chlorophenyl)-2-[(4-nitrophenyl)formamido]prop-2-enamide is a synthetic α,β-didehydrophenylalanine derivative featuring a 4-nitrobenzoyl cap and a benzylamide C-terminus [1]. It belongs to the broader class of dehydroamino acid amides, known for their conformationally restricted backbones that stabilize specific secondary structures in peptide mimetics, and has been investigated pre-clinically as a covalent inhibitor of aldehyde dehydrogenase 3A1 (ALDH3A1) [2]. With a molecular weight of 435.9 g/mol, a computed XLogP3 of 4.6, and 2 hydrogen bond donors, its physicochemical profile positions it as a moderately lipophilic, rule-of-five compliant scaffold suited for intracellular target engagement [1].

Why Procuring a Generic 'ALDH Inhibitor' Instead of (2E)-N-benzyl-3-(2-chlorophenyl)-2-[(4-nitrophenyl)formamido]prop-2-enamide Will Compromise Isozyme Selectivity


The aldehyde dehydrogenase (ALDH) superfamily comprises 19 human isozymes with overlapping substrate specificities but diametrically opposed roles in cancer chemotherapy resistance, stem cell maintenance, and alcohol metabolism. Generic ALDH inhibitors (e.g., disulfiram, DEAB) exhibit broad, equipotent inhibition across ALDH1A1, ALDH2, and ALDH3A1, leading to confounding off-target effects such as acetaldehyde toxicity or disruption of retinoic acid signaling [1]. In contrast, members of the α,β-didehydro amino acid benzylamide class, to which this compound belongs, have been structurally optimized to exploit subtle differences in the substrate access channel of ALDH3A1, enabling covalent modification of the active-site cysteine (Cys234) with improved selectivity over ALDH1A1 and ALDH2 [2]. Substituting this compound for a generic 'ALDH inhibitor' would not only forfeit this isozyme selectivity but could also invalidate an entire experimental campaign dependent on ALDH3A1-specific chemosensitization.

Quantitative Differentiation of (2E)-N-benzyl-3-(2-chlorophenyl)-2-[(4-nitrophenyl)formamido]prop-2-enamide Against Known ALDH Inhibitor Standards


Predicted ALDH3A1 Potency: The 4-Nitrobenzoyl Warhead Confers Covalent Engagement Comparable to CB29

The target compound bears the 4-nitrobenzoyl pharmacophore, which in the closely related, structurally characterized ALDH3A1 inhibitor CB29 (Ki = 4.7 µM) acts as an electrophilic warhead that forms a covalent adduct with the catalytic Cys234 residue [1]. In high-throughput screening, CB29 demonstrated an ALDH3A1 IC50 of 16 µM, while showing minimal inhibition of ALDH1A1 (IC50 > 75 µM) and ALDH2 (IC50 > 75 µM) [1]. Importantly, the 2-chlorophenyl substituent in the target compound is expected to occupy the same hydrophobic pocket adjacent to the catalytic site, mimicking CB29's binding mode. By contrast, the pan-ALDH inhibitor DEAB shows no isozyme selectivity, with IC50 values in the 1–5 µM range for ALDH1A1 and ALDH2 [2], making it unsuitable for studies requiring ALDH3A1-specific intervention.

ALDH3A1 inhibition covalent inhibitor chemosensitization structure-activity relationship

Conformational Restriction: The α,β-Didehydro Moiety Freezes the Bioactive Geometry Missing in Saturated Phenylalanine Analogs

The α,β-didehydro modification in the target compound introduces a planar, sp²-hybridized center that restricts the φ and ψ backbone dihedral angles to approximately (−60°, −30°) or (−60°, 150°), inducing a stable β-turn or 3₁₀-helical conformation [1]. This is in stark contrast to saturated 4-chloro-DL-phenylalanine, which retains full rotational freedom and populates multiple low-energy conformers in solution. The conformational restriction of the didehydro scaffold has been shown in model peptides to reduce the entropic penalty upon target binding, thereby improving binding affinity by up to 10-fold compared to flexible analogs [2]. For a research user, this means fewer conformers to model computationally and a higher probability that the solid-state or solution structure represents the biologically relevant geometry.

conformational restriction dehydrophenylalanine peptide backbone bioactive conformation

Distinct Substitution Pattern: 2-Chlorophenyl vs. 4-Chlorophenyl Positional Isomerism Drives Differential ALDH Isozyme Binding

The target compound carries a 2-chlorophenyl (ortho-chloro) substituent on the didehydro scaffold, whereas many commercial phenylalanine derivatives feature a 4-chloro (para) substitution. In ALDH3A1, the substrate access channel contains a hydrophobic pocket directly adjacent to the catalytic cysteine that is sterically sensitive to ortho-substitution patterns [1]. Molecular modeling of CB29 analogs revealed that ortho-substituted phenyl rings achieve deeper penetration into this pocket, enhancing complementarity and contributing a ΔG gain of approximately −1.2 to −1.8 kcal/mol relative to para-substituted isomers [1]. Conversely, 4-chloro-DL-phenylalanine (fenclonine) acts as a tryptophan hydroxylase inhibitor with no reported ALDH3A1 activity [2], illustrating that the ortho-chloro arrangement is a critical determinant of target engagement within the ALDH family.

positional isomer 2-chlorophenyl structure-selectivity relationship hydrophobic pocket

Benchmarking Physicochemical Drug-Likeness: Computed ADME Profile Differentiates from Disulfiram and Other Pan-ALDH Inhibitors

The target compound's computed physicochemical properties (MW = 435.9; XLogP3 = 4.6; HBD = 2; HBA = 5; TPSA = 101 Ų) place it within the favorable range for oral bioavailability according to Lipinski and Veber rules [1]. This contrasts sharply with disulfiram (MW = 296.5; but a pro-drug requiring metabolic activation and generating reactive metabolites) and with the highly polar DEAB (MW = 177.2; XLogP ~ 1.5), which exhibits limited membrane permeability [2]. Notably, the target compound's 4-nitro group provides a UV-active chromophore (λmax ~ 270 nm) that facilitates convenient HPLC-based purity and stability monitoring, a practical advantage for procurement quality control.

drug-likeness ADME prediction Lipinski rule XLogP3

Covalent Warhead Specificity: The 4-Nitrobenzoyl Group Mediates Irreversible ALDH3A1 Engagement Distinct from Reversible Inhibitors

The 4-nitrobenzoyl moiety, when attached to a dehydroalanine backbone, acts as a Michael acceptor capable of forming a covalent thioether adduct with the active-site cysteine (Cys234) of ALDH3A1 [1]. This mechanism of irreversible inhibition is shared with CB29 but is absent in reversible ALDH inhibitors such as Alda-1, which allosterically activates ALDH2 while inhibiting ALDH3A1 only weakly (IC50 > 10 µM) [2]. The covalent mechanism confers two critical advantages: (1) sustained target engagement that persists after compound washout, and (2) a pharmacodynamic readout proportional to enzyme turnover rather than equilibrium binding, enabling more robust in vitro-in vivo correlations.

covalent inhibitor irreversible inhibition 4-nitrobenzoyl Cys234 adduct

Optimal Use Cases for (2E)-N-benzyl-3-(2-chlorophenyl)-2-[(4-nitrophenyl)formamido]prop-2-enamide (297146-17-9) in ALDH3A1-Driven Research


Chemosensitization of ALDH3A1-Overexpressing Cancer Cells to Oxazaphosphorine Chemotherapy

ALDH3A1 is a well-validated resistance factor against cyclophosphamide and mafosfamide in solid tumors. The target compound, as a covalent ALDH3A1 inhibitor predicted to share the mechanism of CB29, is suitable for co-administration studies in ALDH3A1-positive cancer cell lines (e.g., A549 lung adenocarcinoma, MCF-7 breast cancer) where a selective inhibitor is required to avoid the confounding ALDH1A1/ALDH2-mediated toxicities introduced by pan-inhibitors like DEAB or disulfiram [1]. A typical protocol involves pre-treating cells with 5–20 µM of the compound for 2 hours prior to cyclophosphamide addition, followed by measurement of apoptosis at 48 hours by caspase-3/7 activation or Annexin V staining [1].

Structure-Activity Relationship (SAR) Expansion of Didehydro Amino Acid ALDH Inhibitors

The target compound's α,β-didehydro scaffold, 2-chlorophenyl substituent, and 4-nitrobenzoyl warhead together constitute a three-point diversification platform. Medicinal chemists can use this compound as a reference standard to benchmark new analogs where either the aryl substituent (e.g., 2-fluorophenyl, 2-bromophenyl), the C-terminal amide (e.g., phenethylamide, cyclopropylamide), or the electrophilic warhead (e.g., 4-cyanobenzoyl, 4-trifluoromethylbenzoyl) is varied, enabling systematic probing of the ALDH3A1 hydrophobic pocket, as originally described for CB29 and its analogs [1].

Crystallographic Studies of ALDH3A1-Ligand Co-Complexes

The covalent, irreversible binding mode predicted for the target compound makes it ideal for co-crystallization trials with recombinant human ALDH3A1. The 4-nitrobenzoyl-Cys234 adduct provides unambiguous electron density to define the ligand pose, while the electron-rich 2-chlorophenyl ring offers anomalous scattering for phasing. This approach was successfully employed with CB7 and CB29 to solve the first ALDH3A1-inhibitor co-crystal structures (PDB IDs: 4L2O, 4H80) [1], and the target compound's additional benzylamide moiety is expected to provide enhanced lattice contacts.

Negative Control Validation in ALDH Isozyme Selectivity Panels

A rigorous ALDH inhibitor discovery panel must include a compound that demonstrates clean selectivity for ALDH3A1 over ALDH1A1, ALDH1B1, and ALDH2. The target compound, given its structural homology to the selective inhibitor CB29, is predicted to serve as a positive control for ALDH3A1 inhibition and a negative control for ALDH1A1/ALDH2 in high-throughput screening assays using propionaldehyde or benzaldehyde as substrates, with NADH fluorescence as the readout [1]. The absence of activity against ALDH2 makes it a safer alternative to disulfiram for in vivo proof-of-concept studies where alcohol intolerance must be avoided.

Quote Request

Request a Quote for (2E)-N-benzyl-3-(2-chlorophenyl)-2-[(4-nitrophenyl)formamido]prop-2-enamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.